molecular formula C17H13N3O B11132136 2-(Naphthalen-1-yl)-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

2-(Naphthalen-1-yl)-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11132136
M. Wt: 275.30 g/mol
InChI Key: HSHVTKVVHVMJSJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a naphthalene ring, an oxazole ring, and a prop-2-en-1-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthoquinone derivative, while substitution reactions could introduce various functional groups onto the naphthalene or oxazole rings.

Scientific Research Applications

2-(naphthalen-1-yl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives, oxazole derivatives, and compounds with prop-2-en-1-ylamine groups. Examples include:

  • 1-(naphthalen-2-yl)ethyl(prop-2-en-1-yl)amine
  • 2-(naphthalen-1-yl)prop-2-en-1-ol
  • N-(naphthalen-1-ylmethyl)prop-2-en-1-amine

Uniqueness

What sets 2-(naphthalen-1-yl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

2-naphthalen-1-yl-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H13N3O/c1-2-10-19-17-15(11-18)20-16(21-17)14-9-5-7-12-6-3-4-8-13(12)14/h2-9,19H,1,10H2

InChI Key

HSHVTKVVHVMJSJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N

Origin of Product

United States

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